molecular formula C14H14O3 B14422237 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione CAS No. 85741-91-9

2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione

Cat. No.: B14422237
CAS No.: 85741-91-9
M. Wt: 230.26 g/mol
InChI Key: RFKARRDHJBUCQP-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is an organic compound characterized by a cycloheptane ring substituted with a hydroxyphenyl group and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione typically involves the condensation of 4-hydroxybenzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Formation of a diketone derivative

    Reduction: Formation of diol derivatives

    Substitution: Formation of ether or ester derivatives

Scientific Research Applications

2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxyphenyl)methylidene]cyclohexane-1,3-dione
  • 2-[(4-Hydroxyphenyl)methylidene]cyclopentane-1,3-dione

Uniqueness

2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

85741-91-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]cycloheptane-1,3-dione

InChI

InChI=1S/C14H14O3/c15-11-7-5-10(6-8-11)9-12-13(16)3-1-2-4-14(12)17/h5-9,15H,1-4H2

InChI Key

RFKARRDHJBUCQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC2=CC=C(C=C2)O)C(=O)C1

Origin of Product

United States

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